molecular formula C17H23N3O3S B6435846 N-methyl-N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide CAS No. 2549018-43-9

N-methyl-N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide

Cat. No. B6435846
CAS RN: 2549018-43-9
M. Wt: 349.4 g/mol
InChI Key: CLFCIZJHXSQKNF-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a methyl group, an oxazole ring, a pyrrolidine ring, and a phenyl ring attached to a sulfonamide group. Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring. Pyrrolidines are also five-membered rings, but they contain only nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and pyrrolidine rings would introduce some rigidity into the structure, while the phenyl and sulfonamide groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the presence and position of its functional groups. For example, the oxazole ring might be susceptible to reactions at the carbon between the oxygen and nitrogen atoms, while the sulfonamide group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like sulfonamide could increase its solubility in water, while the presence of nonpolar groups like methyl and phenyl could increase its solubility in organic solvents .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For example, it could be studied for potential use in pharmaceuticals, given the presence of structural features common in many drugs .

properties

IUPAC Name

N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-14-10-17(23-18-14)12-20-9-8-16(11-20)19(2)24(21,22)13-15-6-4-3-5-7-15/h3-7,10,16H,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFCIZJHXSQKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide

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